molecular formula C22H27N5O5S B2947226 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898445-08-4

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2947226
CAS No.: 898445-08-4
M. Wt: 473.55
InChI Key: SULNODWALJBIJK-UHFFFAOYSA-N
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Description

2-((1-(3-Morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core linked to a morpholinopropyl side chain and a 3-nitrophenylacetamide group via a thioether bridge. The nitro group on the phenyl ring enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability compared to analogs with electron-donating substituents .

Properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-4-1-5-17(14-16)27(30)31)15-33-21-18-6-2-7-19(18)26(22(29)24-21)9-3-8-25-10-12-32-13-11-25/h1,4-5,14H,2-3,6-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNODWALJBIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N6O3SC_{19}H_{22}N_{6}O_{3}S. Its structure includes a morpholino group, a thioether linkage, and a nitrophenyl acetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and triazole scaffolds have shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound may similarly act through inhibition of tyrosine kinases or other oncogenic pathways.

Compound IC50 (μM) Target Cell Line
Compound A4.36CDK2HCT116 (Colon)
Compound B18.76UnknownVarious
2-((1-(3-morpholinopropyl)...TBDTBDTBD

The proposed mechanism of action for compounds similar to this compound involves the modulation of signaling pathways associated with cell survival and apoptosis. It is hypothesized that the thioether functionality may enhance the lipophilicity of the compound, facilitating better cellular uptake and bioavailability.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial activity. For example, some thiazole and triazole derivatives were tested against various bacterial strains and showed promising results. The potential for this compound to exhibit antimicrobial properties remains to be thoroughly investigated.

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activity against various cancer cell lines and exhibited varying degrees of potency.

Example Case Study

In a comparative study involving structurally related compounds:

  • Synthesis : Compounds were synthesized via multi-step reactions involving cyclization and substitution reactions.
  • Evaluation : Biological evaluations included MTT assays to determine cytotoxicity.
  • Results : Several compounds demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-nitrophenyl group (target compound) introduces strong electron-withdrawing effects, contrasting with electron-rich groups like phenoxy (5.15) or halogenated aryl groups (5.6). This may alter redox stability and π-π stacking interactions in biological systems . The morpholinopropyl side chain (target compound) enhances water solubility compared to diethylaminopropyl () or unsubstituted chains (), which could improve bioavailability .

Analysis :

  • Synthetic Yields: Higher yields (e.g., 80% for 5.6) correlate with less sterically hindered substituents, whereas bulkier groups (e.g., morpholinopropyl) may reduce yields due to steric hindrance during alkylation steps .
  • Thermal Stability: Elevated melting points in dichlorophenyl (5.6) and phenoxyphenyl (5.15) derivatives suggest stronger intermolecular interactions (e.g., halogen bonding, π-stacking) compared to the target compound’s nitro group, which may prioritize electronic effects over packing efficiency .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Use a stepwise approach: First, synthesize the cyclopenta[d]pyrimidinone core via cyclocondensation of substituted diketones with urea derivatives under acidic conditions. Then, introduce the morpholinopropyl group via alkylation, followed by thiolation and coupling with the 3-nitrophenylacetamide moiety using a coupling agent like EDCI/HOBt .
  • Monitor reaction progress via TLC and characterize intermediates using 1H^1H NMR and LC-MS to confirm structural integrity. Adjust stoichiometry of Na2_2CO3_3 (as in ) to optimize deprotonation steps. For purification, employ gradient silica-gel chromatography and recrystallization from ethyl acetate or methanol .

Q. What analytical techniques are essential for confirming the compound’s structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., morpholinopropyl protons at δ 2.19–3.31 ppm, aromatic protons from the 3-nitrophenyl group at δ 7.28–7.82 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) and detect fragmentation patterns to validate the thioacetamide linkage .
  • Elemental Analysis : Address discrepancies between calculated and observed C/H/N/S percentages by repeating combustion analysis under controlled conditions to minimize hygroscopic interference .

Q. How can researchers assess preliminary biological activity against target enzymes or receptors?

Methodological Answer:

  • Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Include positive controls (known inhibitors) and dose-response curves (IC50_{50} determination).
  • Use molecular docking to predict binding affinity to active sites, focusing on interactions between the morpholinopropyl group and hydrophobic pockets or the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Obtain single crystals via slow evaporation from DMSO/ethanol mixtures. Use SHELXL ( ) for structure refinement, cross-validating bond lengths and angles against the Cambridge Structural Database (CSD) .
  • Analyze hydrogen-bonding networks (e.g., amide N–H···O interactions) using graph-set notation ( ) to identify stabilizing motifs. Compare experimental data with DFT-optimized geometries to address discrepancies in torsion angles .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to test variables like solvent polarity, temperature, and pH. Use randomized block designs (as in ) to isolate factors affecting polymorph formation or degradation.
  • Characterize stability via accelerated aging studies (40°C/75% RH) and monitor degradation products using HPLC-MS. Introduce stabilizing excipients (e.g., cyclodextrins) for aqueous formulations .

Q. How can researchers evaluate the environmental impact of this compound’s degradation products?

Methodological Answer:

  • Perform abiotic transformations (hydrolysis, photolysis) under simulated environmental conditions. Use LC-HRMS to identify metabolites and quantify persistence.
  • Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50_{50} for aquatic organisms) and compare with experimental data from microcosm studies (). Include controls for biotic degradation using soil or sediment samples .

Q. What computational methods validate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Generate a congeneric series by modifying the morpholinopropyl or nitro group. Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic descriptors with activity.
  • Validate models via leave-one-out cross-validation and external test sets. For mechanistic insights, conduct molecular dynamics simulations to assess binding kinetics and entropy changes .

Contradiction Analysis and Resolution

Q. How to address inconsistencies in reported NMR spectra for structurally similar analogs?

Methodological Answer:

  • Re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) on chemical shifts. For example, amide protons in DMSO may appear as broad singlets (δ 10.10–12.50 ppm, ) due to hydrogen bonding, whereas CDCl3_3 spectra might show sharper peaks.
  • Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals and confirm connectivity .

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